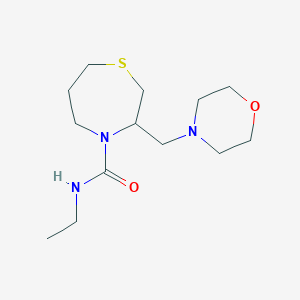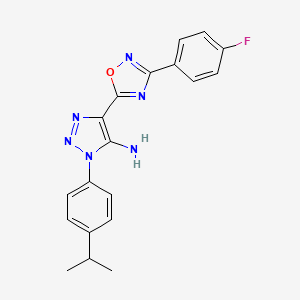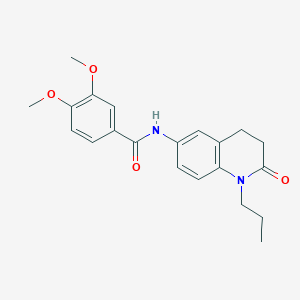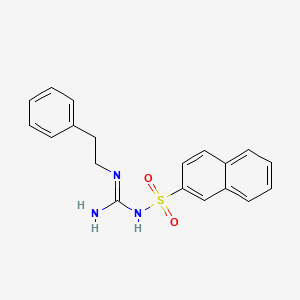![molecular formula C20H21FN2O3S B2635093 N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1182485-66-0](/img/structure/B2635093.png)
N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, also known as F13714, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of piperidine sulfonamide derivatives and has been found to exhibit promising activity against a range of diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Structure-Activity Relationships and Synthesis Methodologies
Synthesis of Sulfonamide Derivatives
Sulfonamide derivatives have been synthesized and characterized for their potential applications, including antimicrobial activities. One study describes the synthesis of pyrazole-sulfonamide derivatives showing cell-selective effects against tumor cells, indicating the importance of the sulfonamide moiety for biological activity (Mert et al., 2014).
Electrophilic Amination
Electrophilic amination techniques have been explored for the synthesis of compounds with potential applications in medicinal chemistry. For instance, the use of N-carboxamido oxaziridines for the amination of carbanions represents a valuable synthetic approach to functionalize molecules for further biological evaluation (Armstrong et al., 2000).
Potential Applications
Antimicrobial and Antiproliferative Activities
Studies have investigated the antimicrobial and antiproliferative properties of sulfonamide and carboxamide derivatives, highlighting the potential of such compounds in addressing bacterial infections and cancer. For example, the synthesis and evaluation of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showed promising antimicrobial activity, underscoring the relevance of structural modification for enhanced biological effects (Janakiramudu et al., 2017).
Fluorescence Chemosensors
The development of fluorescence chemosensors based on specific chemical frameworks has been a focus of research for detecting metal ions and other analytes, with implications for environmental monitoring and biomedical diagnostics. A study on a phenoxazine-based fluorescent chemosensor exemplifies this application, demonstrating the chemosensor's potential for detecting Cd^2+ and CN^− ions in various media (Ravichandiran et al., 2020).
Fuel Cell Materials
Research into sulfonated poly(arylene ether sulfone)s block copolymers incorporating fluorenyl groups for fuel cell applications indicates the versatility of sulfonamide and carboxamide derivatives in materials science. These materials exhibit enhanced proton conductivity and mechanical properties, making them suitable for use in fuel cell membranes (Bae et al., 2009).
properties
IUPAC Name |
N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-18-8-4-5-9-19(18)22-20(24)17-10-13-23(14-11-17)27(25,26)15-12-16-6-2-1-3-7-16/h1-9,12,15,17H,10-11,13-14H2,(H,22,24)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAUQSYVTWYZRF-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2635011.png)
![N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2635013.png)
![5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2635014.png)
![(4-phenylpiperazino)[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2635016.png)



methanone](/img/structure/B2635022.png)
![N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2635024.png)
![3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2635025.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2635027.png)


![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2635031.png)